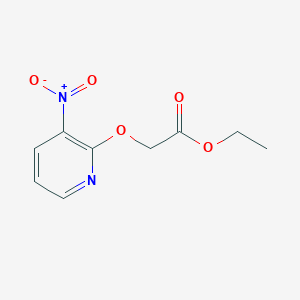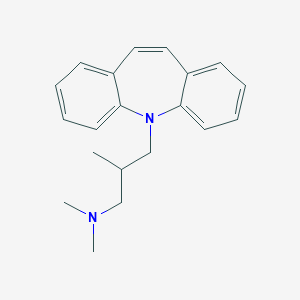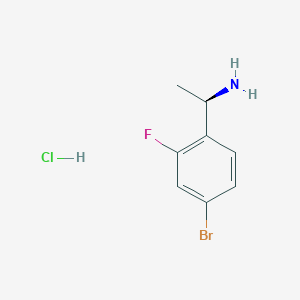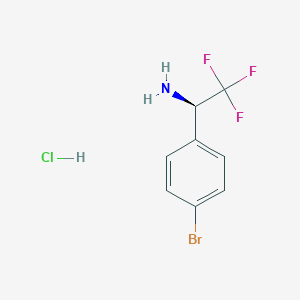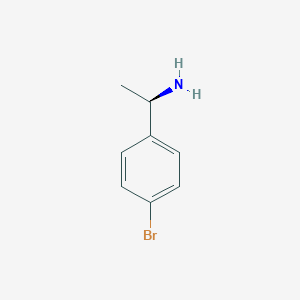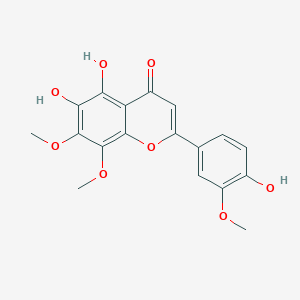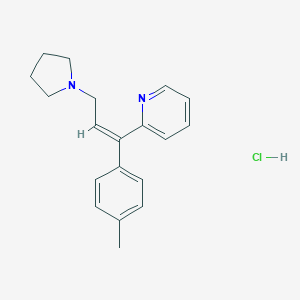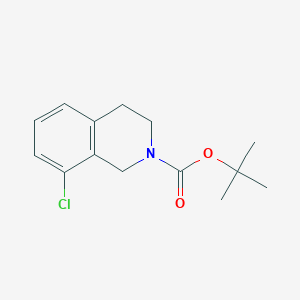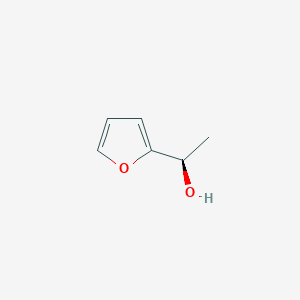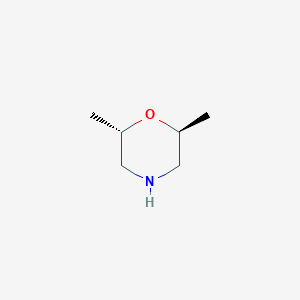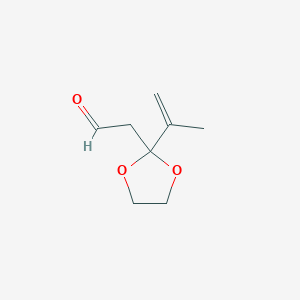
2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde, also known as MDP2P, is a chemical compound that is commonly used in the synthesis of illegal drugs such as MDMA (ecstasy). Despite its association with illegal drug production, MDP2P has several scientific research applications and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism Of Action
The mechanism of action of 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and toxins in the body. Additionally, 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde has been shown to inhibit the activity of certain proteins involved in the regulation of cell growth and division.
Biochemical And Physiological Effects
2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde has been shown to have several biochemical and physiological effects in the body. It has been shown to have antibacterial and antifungal effects, which may make it useful in the development of new antibiotics. Additionally, 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde has been shown to have antitumor effects, which may make it useful in the development of new cancer therapies.
Advantages And Limitations For Lab Experiments
2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it accessible for many researchers. Additionally, 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde has a range of biological activities, which makes it useful for investigating a variety of research questions. However, one limitation is that 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde is associated with illegal drug production, which may make it difficult to obtain or use in some research settings.
Future Directions
There are several potential future directions for research on 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde. One area of interest is the development of new drugs and therapies based on its biological activities. Additionally, research on the mechanism of action of 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde may lead to a better understanding of the regulation of cell growth and division. Finally, further investigation of the antibacterial and antifungal effects of 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde may lead to the development of new antibiotics.
Synthesis Methods
2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde is typically synthesized through the reaction of piperonal with nitroethane, followed by reduction with sodium borohydride. This process results in the formation of 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde as a yellow oil, which can then be purified through distillation or recrystallization.
Scientific Research Applications
2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde has been studied extensively for its potential use in the development of new drugs and therapies. It has been shown to have a range of biological activities, including antibacterial, antifungal, and antitumor effects. Additionally, 2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde has been investigated for its potential use as a precursor in the synthesis of new drugs with therapeutic potential.
properties
CAS RN |
139436-48-9 |
|---|---|
Product Name |
2-(2-Prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde |
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-(2-prop-1-en-2-yl-1,3-dioxolan-2-yl)acetaldehyde |
InChI |
InChI=1S/C8H12O3/c1-7(2)8(3-4-9)10-5-6-11-8/h4H,1,3,5-6H2,2H3 |
InChI Key |
BISFQENSRODWAB-UHFFFAOYSA-N |
SMILES |
CC(=C)C1(OCCO1)CC=O |
Canonical SMILES |
CC(=C)C1(OCCO1)CC=O |
synonyms |
1,3-Dioxolane-2-acetaldehyde, 2-(1-methylethenyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride](/img/structure/B152065.png)
